molecular formula C20H16ClNO3S B2655308 Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate CAS No. 331760-72-6

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No. B2655308
CAS RN: 331760-72-6
M. Wt: 385.86
InChI Key: BJHJKGLSJWICGJ-UHFFFAOYSA-N
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Description

“Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .


Molecular Structure Analysis

The empirical formula of this compound is C13H13NO2S . Its molecular weight is 247.31 .


Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of this compound, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C13H13NO2S . Its molecular weight is 247.31 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activities

Research on thiophene derivatives has shown significant potential in various biological applications. For instance, studies have synthesized and evaluated thiophene derivatives for their antimicrobial activities. The synthesis involves the reaction of ketones, elemental sulfur, and ethyl cyanoacetate, leading to compounds that exhibit promising antimicrobial properties. Such studies underscore the importance of thiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).

Application in Dyeing and Fabric Coloration

Thiophene derivatives have also found applications in the textile industry, particularly in dyeing polyester fibers. Compounds synthesized from thiophene derivatives have been assessed for their dyeing performance on polyester fabric, displaying very good levelness and fastness properties. These dyes offer a range of shades from yellow to brownish purple, indicating the versatility of thiophene derivatives in textile applications (Iyun et al., 2015).

Development of Hypoglycemic Agents

The potential of thiophene derivatives in medicinal chemistry has been explored through the synthesis of compounds with hypoglycemic activity. These studies have found that certain thiophene derivatives can significantly lower blood glucose levels in rats, demonstrating their potential as hypoglycemic agents. The structural features, such as substituents on the phenyl ring and chain length, are critical for their efficacy (Eistetter & Wolf, 1982).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, it’s worth noting that thiophene derivatives have been surveyed in the literature for a variety of therapeutic applications . They are known for their antimicrobial , antihypertensive , analgesic and anti-inflammatory , cholesterol inhibitors , antiviral , and antitumor agents properties.

Safety and Hazards

The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . It has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJKGLSJWICGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

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